5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry Antiparasitic Drug Discovery Structure–Activity Relationship

5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 902557-10-2) is a fully synthetic, small-molecule member of the 5-amino-1,2,3-triazole-4-carboxamide (ATC) chemotype. It features a 3-fluorobenzyl substituent at the N1 position of the triazole core and a 4-fluorobenzyl group on the exocyclic carboxamide nitrogen, yielding a molecular formula of C₁₇H₁₅F₂N₅O, a monoisotopic mass of 343.12 Da, a calculated XLogP3-AA of 2.8, and two hydrogen-bond donor sites.

Molecular Formula C17H15F2N5O
Molecular Weight 343.338
CAS No. 902557-10-2
Cat. No. B2539074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
CAS902557-10-2
Molecular FormulaC17H15F2N5O
Molecular Weight343.338
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)N
InChIInChI=1S/C17H15F2N5O/c18-13-6-4-11(5-7-13)9-21-17(25)15-16(20)24(23-22-15)10-12-2-1-3-14(19)8-12/h1-8H,9-10,20H2,(H,21,25)
InChIKeyZOPMKFPOEMKWHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 902557-10-2): Procurement-Relevant Chemical Profile


5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 902557-10-2) is a fully synthetic, small-molecule member of the 5-amino-1,2,3-triazole-4-carboxamide (ATC) chemotype [1]. It features a 3-fluorobenzyl substituent at the N1 position of the triazole core and a 4-fluorobenzyl group on the exocyclic carboxamide nitrogen, yielding a molecular formula of C₁₇H₁₅F₂N₅O, a monoisotopic mass of 343.12 Da, a calculated XLogP3-AA of 2.8, and two hydrogen-bond donor sites [1]. This compound is supplied as a research-grade screening hit (e.g., AKSci HTS005078, >90% purity) and has been implicated—through its chemotype—in antiparasitic drug discovery programs targeting intracellular Trypanosoma cruzi [2].

Why 5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by a Generic ATC Analog


Within the 5-amino-1,2,3-triazole-4-carboxamide (ATC) series, minor alterations to the N1-benzyl or carboxamide‑N‑benzyl substituents profoundly shift antiparasitic potency, aqueous solubility, and metabolic stability, as demonstrated by systematic structure–activity relationship (SAR) exploration [1]. For instance, the Brand et al. optimization campaign showed that moving from a 2,6-difluorobenzyl to alternative benzyl variants altered T. cruzi intracellular IC₅₀ values by orders of magnitude, while simultaneously modulating key developability parameters such as kinetic solubility and mouse microsomal clearance [1]. Consequently, the precise 3-fluoro/4-fluoro regioisomeric pairing present in 902557-10-2 is expected to confer a distinct pharmacological and physicochemical fingerprint that cannot be replicated by off-the-shelf analogs with different halogenation patterns or linker geometries.

Quantitative Differentiation Evidence for 5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (902557-10-2)


Regioisomeric Fluorine Placement Differentiates This Compound from the 4-Fluorobenzyl/3-Fluorophenyl Analog 899973-13-8

The target compound (902557-10-2) positions a 3-fluorobenzyl group on N1 and a 4-fluorobenzyl group on the carboxamide nitrogen. The commercially available analog 5-amino-1-(4-fluorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899973-13-8) reverses this arrangement, bearing a 4-fluorobenzyl on N1 and a 3-fluorophenyl on the carboxamide . In the ATC series, the identity of the N1-benzyl substituent is a critical determinant of T. cruzi intracellular potency; for example, replacing a 2,6-difluorobenzyl with a 4-fluorobenzyl reduced potency by >10-fold in the lead series [1]. Although direct comparative data for 902557-10-2 versus 899973-13-8 are not publicly available, the established SAR mandates that these regioisomers be treated as distinct chemical entities for procurement and screening purposes.

Medicinal Chemistry Antiparasitic Drug Discovery Structure–Activity Relationship

Dual Benzyl Fluorination Distinguishes 902557-10-2 from Mono-Fluorinated or Non-Fluorinated ATC Analogs

902557-10-2 contains fluorine atoms on both the N1-benzyl (3-F) and the carboxamide-N-benzyl (4-F) rings, resulting in a calculated logP of 2.8 and a molecular weight of 343.33 Da [1]. In contrast, the mono-fluorinated analog 5-amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 93416-62-7) has a molecular weight of 235.22 Da and lacks the second benzyl group entirely, while the non-fluorinated 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide has even lower lipophilicity [2]. Within the ATC optimization trajectory, simultaneous modulation of both N1 and carboxamide substituents was essential for balancing potency, microsomal stability, and aqueous solubility; the dual-fluorobenzyl pattern of 902557-10-2 is positioned in a distinct region of this multi-parameter property space [3].

Physicochemical Property Optimization Lipophilicity Modulation Antiparasitic SAR

ATC Chemotype Confers Submicromolar Anti-T. cruzi Activity, a Biological Profile Not Shared by Generic Triazole Carboxamides

Phenotypic high-content screening against intracellular T. cruzi in VERO cells identified the 5-amino-1,2,3-triazole-4-carboxamide (ATC) series as a novel hit cluster with submicromolar potency [1]. Subsequent optimization yielded advanced leads with IC₅₀ values <100 nM, >1,000-fold selectivity over host cells, and demonstrated oral efficacy in a mouse model of Chagas disease [1]. By contrast, structurally related but chemotypically distinct triazole-4-carboxamides lacking the 5-amino group (e.g., certain PXR inverse agonists [2]) exhibit entirely different target profiles and are devoid of anti-T. cruzi activity. While the specific IC₅₀ of 902557-10-2 has not been disclosed, its membership in the validated ATC chemotype—confirmed by its inclusion in screening libraries designated for antiparasitic discovery—positions it within this biologically privileged space.

Antiparasitic Activity Phenotypic Screening Chagas Disease

Differentiated Physicochemical Profile Supports Distinct ADME Behavior Relative to Earlier ATC Leads

The ATC lead-optimization campaign revealed that small structural modifications dramatically impact aqueous solubility and metabolic stability [1]. The original hit 5-amino-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide exhibited kinetic solubility of 12 µM and rapid mouse microsomal degradation (t₁/₂ < 10 min), while optimized leads achieved kinetic solubility >200 µM and intrinsic clearance reductions of >90% [1]. 902557-10-2, with its 3-fluorobenzyl/4-fluorobenzyl combination, has a computed logP (2.8) intermediate between the poorly soluble early leads and the more polar optimized compounds, suggesting a distinct ADME trajectory that may balance permeability and solubility requirements [2]. Direct experimental solubility or stability data for this specific compound have not been published, warranting focused profiling in any procurement decision.

Drug Metabolism Physicochemical Properties Lead Optimization

Recommended Procurement and Application Scenarios for 5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (902557-10-2)


Chagas Disease Drug Discovery: Hit Expansion and SAR Profiling

902557-10-2 should be prioritized for hit-expansion libraries targeting T. cruzi. Its dual-fluorobenzyl architecture explores a distinct vector in the ATC SAR matrix established by Brand et al. [1], enabling medicinal chemists to interrogate the influence of distal fluorination on parasite potency, host-cell selectivity, and physicochemical properties. The compound can serve as a matched molecular pair with its 4-fluorobenzyl/3-fluorophenyl regioisomer (CAS 899973-13-8) to deconvolute N1 vs. carboxamide-N substituent effects.

Property-Driven Lead Optimization: Profiling Fluorobenzyl Regioisomers

Lead-optimization teams evaluating ATC-derived candidates can procure 902557-10-2 alongside mono-fluorinated and non-fluorinated benzyl analogs (CAS 93416-62-7, CAS 93416-62-7) to construct a local QSAR model for lipophilicity (logP), kinetic solubility, and microsomal stability [2]. The compound's computed logP of 2.8 positions it in a property window that may overcome the poor solubility observed for earlier 2,6-difluorobenzyl ATC hits while maintaining adequate membrane permeability.

Antiparasitic Screening Cascade: Phenotypic Hit Validation and Selectivity Assessment

Core facilities and screening centers can include 902557-10-2 in secondary assays to confirm on-target activity against intracellular T. cruzi amastigotes and to rule out cytotoxicity against VERO or HepG2 host cells [1]. The ATC chemotype's established >1,000-fold selectivity window makes this class suitable for early triage in phenotypic screening cascades, and 902557-10-2 provides an additional data point to assess selectivity conservation across the series.

Quote Request

Request a Quote for 5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.